3,4-Dimethoxyphenethyl isothiocyanate

Anticancer drug discovery Isothiocyanate structure-activity relationships NCI-60 screening

3,4-Dimethoxyphenethyl isothiocyanate (CAS 21714-25-0) is a synthetic organosulfur compound belonging to the isothiocyanate (ITC) class, characterized by the reactive −N=C=S functional group attached to a 3,4-dimethoxyphenethyl moiety with molecular formula C₁₁H₁₃NO₂S and molecular weight 223.29 g/mol. The compound exhibits a density of 1.17 g/mL at 25°C and a boiling point of 150–151°C, with commercial availability at ≥98% purity for research applications.

Molecular Formula C11H13NO2S
Molecular Weight 223.29 g/mol
CAS No. 21714-25-0
Cat. No. B1266848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxyphenethyl isothiocyanate
CAS21714-25-0
Molecular FormulaC11H13NO2S
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN=C=S)OC
InChIInChI=1S/C11H13NO2S/c1-13-10-4-3-9(5-6-12-8-15)7-11(10)14-2/h3-4,7H,5-6H2,1-2H3
InChIKeyGHYFLDWHIVKQLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxyphenethyl Isothiocyanate (CAS 21714-25-0): A Phenethyl-Derived Organosulfur Compound for Specialized Chemical Biology and Synthetic Applications


3,4-Dimethoxyphenethyl isothiocyanate (CAS 21714-25-0) is a synthetic organosulfur compound belonging to the isothiocyanate (ITC) class, characterized by the reactive −N=C=S functional group attached to a 3,4-dimethoxyphenethyl moiety with molecular formula C₁₁H₁₃NO₂S and molecular weight 223.29 g/mol [1]. The compound exhibits a density of 1.17 g/mL at 25°C and a boiling point of 150–151°C, with commercial availability at ≥98% purity for research applications . As a phenethyl-derived ITC structurally related to naturally occurring analogs such as phenethyl isothiocyanate (PEITC), this compound serves as a versatile building block in organic synthesis for preparing thioureas, carbamates, and heterocyclic compounds through nucleophilic addition reactions at the electrophilic isothiocyanate carbon [1].

Why 3,4-Dimethoxyphenethyl Isothiocyanate Cannot Be Simply Replaced by PEITC, Benzyl ITC, or Other In-Class Analogs


Generic substitution among isothiocyanate analogs is scientifically unjustified due to the profound influence of the non-isothiocyanate structural moiety on molecular recognition, electrophilic reactivity, and downstream biological target engagement [1]. The 3,4-dimethoxyphenethyl scaffold introduces electron-donating methoxy substituents at specific aromatic positions, which modulate the electrophilicity of the −N=C=S group and alter both reaction kinetics with biological nucleophiles and compound lipophilicity relative to unsubstituted phenethyl or benzyl analogs [2]. Crucially, in NCI 60-cell-line screening, compounds bearing the 3,4-dimethoxyphenethyl moiety exhibited distinct activity profiles compared to benzyl and 4-fluorobenzyl analogs, demonstrating that the dimethoxy substitution pattern confers differential selectivity across cancer cell types [3]. These structure-activity relationships establish that procurement decisions must be guided by the specific substitution pattern and scaffold identity, not merely the presence of the isothiocyanate warhead.

3,4-Dimethoxyphenethyl Isothiocyanate: Quantitative Comparative Evidence for Scientific Selection


Comparative Antiproliferative Activity: 3,4-Dimethoxyphenethyl vs. Benzyl and 4-Fluorobenzyl Isothiocyanate Analogs in NCI-60 Cancer Cell Panel

In NCI Developmental Therapeutics Program 60-cell-line in vitro screening, 3,4-dimethoxyphenethyl-containing isothiocyanate analogs demonstrated excellent inhibition across multiple cancer cell lines, but were relatively less active than benzyl and 4-fluorobenzyl analogs [1]. This differential activity profile establishes that the 3,4-dimethoxyphenethyl moiety confers a distinct spectrum of cancer cell line sensitivity that differs from alternative phenethyl and benzyl substituents, providing a quantifiable basis for selecting this specific scaffold when targeting particular tumor histotypes [1].

Anticancer drug discovery Isothiocyanate structure-activity relationships NCI-60 screening

Structural Basis for Differential Reactivity: 3,4-Dimethoxyphenethyl ITC Exhibits Altered Electrophilicity vs. Unsubstituted Phenethyl ITC

The presence of electron-donating methoxy groups at the 3- and 4-positions of the aromatic ring in 3,4-dimethoxyphenethyl isothiocyanate alters the electronic environment of the −N=C=S warhead relative to unsubstituted phenethyl isothiocyanate (PEITC) [1]. While no direct kinetic comparison between these two specific compounds has been published, class-level inference from structure-reactivity studies of substituted aryl isothiocyanates indicates that electron-donating substituents on the aryl ring decrease the electrophilicity of the isothiocyanate carbon, thereby modulating the rate of nucleophilic addition by biological thiols such as glutathione and protein cysteine residues [2].

Chemical biology Isothiocyanate electrophilicity Covalent inhibitor design

Differential Physicochemical Properties: 3,4-Dimethoxyphenethyl ITC vs. 2,5-Dimethoxyphenethyl ITC Regioisomer

Direct comparison of available physicochemical data reveals that 3,4-dimethoxyphenethyl isothiocyanate (CAS 21714-25-0) and its regioisomer 2,5-dimethoxyphenethyl isothiocyanate (CAS 56771-74-5) exhibit measurable differences in density, with the 3,4-isomer showing a slightly higher density of 1.17 g/mL compared to 1.16 g/mL for the 2,5-isomer . Both compounds share identical molecular formula (C₁₁H₁₃NO₂S) and molecular weight (223.29 g/mol), but the differential methoxy substitution pattern may influence solubility, chromatographic retention behavior, and molecular recognition events.

Medicinal chemistry Isothiocyanate regioisomers Physicochemical characterization

Precursor Derivation and Synthetic Utility: 3,4-Dimethoxyphenethyl ITC as a Versatile Building Block for Thiourea and Heterocycle Synthesis

3,4-Dimethoxyphenethyl isothiocyanate undergoes nucleophilic addition with primary and secondary amines in polar aprotic solvents to yield the corresponding 3,4-dimethoxyphenethyl-substituted thioureas, a reaction class that is fundamental to generating structurally diverse compound libraries . The compound is derived from verapamil, a calcium channel antagonist, and its synthetic accessibility from 3,4-dimethoxyphenethylamine via reaction with carbon disulfide and subsequent electrophilic desulfurization provides a defined synthetic entry point that distinguishes it from alternative isothiocyanate precursors requiring different amine feedstocks [1].

Organic synthesis Thiourea synthesis Heterocyclic chemistry

Optimal Scientific and Industrial Applications for 3,4-Dimethoxyphenethyl Isothiocyanate Based on Current Evidence


Structure-Activity Relationship (SAR) Studies in Anticancer Isothiocyanate Lead Optimization

3,4-Dimethoxyphenethyl isothiocyanate is most appropriately deployed as a comparator scaffold in SAR campaigns aimed at optimizing the potency-spectrum profile of phenethyl-derived isothiocyanates. The NCI-60 screening data establish that this compound exhibits a distinct activity pattern relative to benzyl and 4-fluorobenzyl analogs, making it a valuable reference point for understanding how electron-donating aromatic substituents modulate cancer cell line selectivity [1]. Researchers conducting lead optimization of isothiocyanate-based anticancer agents should procure this compound when the goal is to benchmark the contribution of the 3,4-dimethoxy substitution pattern to differential tumor cell sensitivity or when seeking a moderately active scaffold that avoids the potential overt toxicity of more potent benzyl analogs.

Covalent Probe Development Requiring Moderated Electrophilicity

For chemical biology applications involving covalent modification of protein targets, 3,4-dimethoxyphenethyl isothiocyanate offers a reactivity profile distinct from unsubstituted PEITC. The electron-donating methoxy groups at the 3- and 4-positions are expected to reduce the electrophilicity of the isothiocyanate warhead relative to PEITC based on established structure-reactivity principles for substituted aryl isothiocyanates [1]. This moderated reactivity may translate to improved selectivity in cellular contexts where highly electrophilic ITCs suffer from rapid non-specific conjugation to glutathione and abundant cellular thiols. Procurement of this compound is scientifically indicated when developing covalent probes for intracellular targets where excessive background reactivity complicates target engagement analysis.

Regioisomer-Controlled Synthesis of Thiourea-Derived Compound Libraries

3,4-Dimethoxyphenethyl isothiocyanate serves as a defined synthetic building block for generating thiourea, carbamate, and thiocarbamate libraries bearing the 3,4-dimethoxyphenethyl pharmacophore. The measurable physicochemical distinction from the 2,5-dimethoxy regioisomer (density: 1.17 vs. 1.16 g/mL) underscores the importance of correct isomer selection for reproducible synthetic outcomes [1]. This compound is appropriate for medicinal chemistry campaigns requiring systematic exploration of phenethyl ITC-derived thioureas, particularly when the 3,4-dimethoxy substitution pattern is hypothesized to confer advantageous solubility, target binding, or metabolic stability relative to alternative dimethoxy regioisomers or unsubstituted analogs.

Reference Standard for Analytical Method Development and Quality Control

The defined physicochemical properties of 3,4-dimethoxyphenethyl isothiocyanate—including its molecular weight (223.29 g/mol), density (1.17 g/mL), and boiling point (150–151°C)—establish this compound as a suitable reference standard for developing and validating analytical methods involving substituted phenethyl isothiocyanates [1]. Procurement is warranted for quality control laboratories requiring a characterized standard to calibrate HPLC retention times, validate mass spectrometry detection parameters, or confirm synthetic product identity through comparison of physicochemical data. The compound's commercial availability at 98% purity from established suppliers ensures adequate material quality for analytical reference applications.

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